molecular formula C17H24O3 B5563782 2-Phenoxyethyl 2,6-dimethylhept-5-enoate

2-Phenoxyethyl 2,6-dimethylhept-5-enoate

Cat. No.: B5563782
M. Wt: 276.4 g/mol
InChI Key: WGUCBIWCUXRVBK-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2,6-dimethylhept-5-enoate is an organic compound with a complex structure that includes both phenoxy and ester functional groups

Preparation Methods

The synthesis of 2-Phenoxyethyl 2,6-dimethylhept-5-enoate typically involves the esterification of 2-Phenoxyethanol with 2,6-dimethylhept-5-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Phenoxyethyl 2,6-dimethylhept-5-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenoxyethyl 2,6-dimethylhept-5-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2,6-dimethylhept-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The phenoxy group may also interact with aromatic receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Phenoxyethyl 2,6-dimethylhept-5-enoate can be compared with similar compounds such as:

    2-Phenoxyethanol: A simpler structure with similar phenoxy functionality but lacking the ester group.

    2,6-Dimethylhept-5-enoic acid: The acid precursor used in the synthesis of the ester.

    Phenoxyacetic acid esters: Compounds with similar ester and phenoxy groups but different alkyl chains.

The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.

Properties

IUPAC Name

2-phenoxyethyl 2,6-dimethylhept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-14(2)8-7-9-15(3)17(18)20-13-12-19-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUCBIWCUXRVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C(=O)OCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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